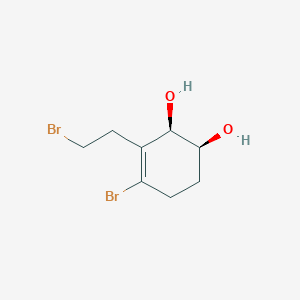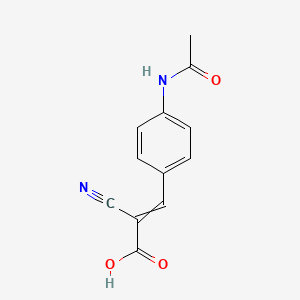
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is an organic compound that features a cyano group, an acetamido group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce nitrophenol, followed by reduction to aminophenol. The aminophenol is then acetylated to form acetamidophenol. Finally, the acetamidophenol undergoes a Knoevenagel condensation with malononitrile to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Possible applications in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is not well-characterized. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and acetamido group may play crucial roles in binding to these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenylboronic acid: Shares the acetamido group and phenyl ring but differs in the presence of a boronic acid group.
Acetaminophen: Contains a similar acetamido group and phenyl ring but lacks the cyano group and the prop-2-enoic acid moiety.
Uniqueness
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetamido group allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
141426-08-6 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-(4-acetamidophenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-11-4-2-9(3-5-11)6-10(7-13)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
SHHUTXKPXXYFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


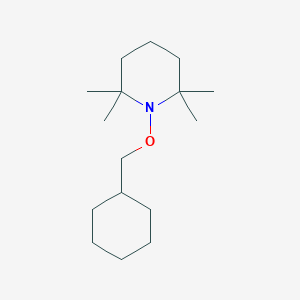
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
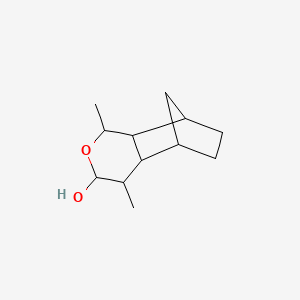
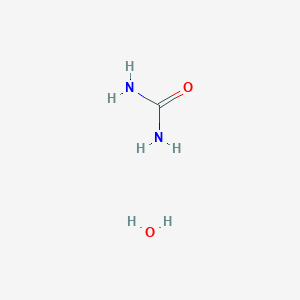
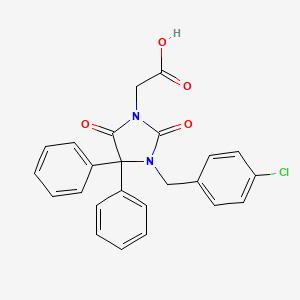
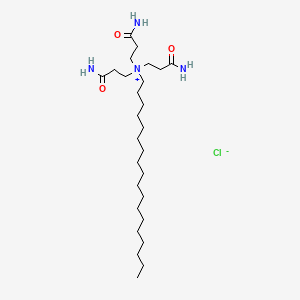
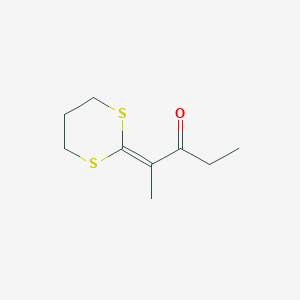


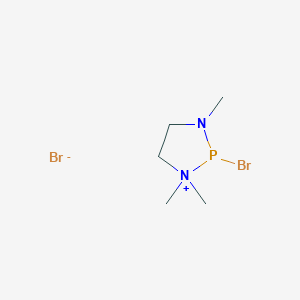
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)
